molecular formula C6H6NO3- B1243086 2-Aminomuconate 6-semialdehyde(1-)

2-Aminomuconate 6-semialdehyde(1-)

Numéro de catalogue: B1243086
Poids moléculaire: 140.12 g/mol
Clé InChI: QCGTZPZKJPTAEP-REDYYMJGSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-aminomuconate 6-semialdehyde(1-) is conjugate base of 2-aminomuconic 6-semialdehyde arsing from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 2-aminomuconic 6-semialdehyde.

Propriétés

Formule moléculaire

C6H6NO3-

Poids moléculaire

140.12 g/mol

Nom IUPAC

(2E,4Z)-2-amino-6-oxohexa-2,4-dienoate

InChI

InChI=1S/C6H7NO3/c7-5(6(9)10)3-1-2-4-8/h1-4H,7H2,(H,9,10)/p-1/b2-1-,5-3+

Clé InChI

QCGTZPZKJPTAEP-REDYYMJGSA-M

SMILES

C(=CC=O)C=C(C(=O)[O-])N

SMILES isomérique

C(=C\C=O)\C=C(/C(=O)[O-])\N

SMILES canonique

C(=CC=O)C=C(C(=O)[O-])N

Origine du produit

United States

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C₆H₇NO₃
  • Molecular Weight : 141.12 g/mol
  • CAS Number : 245128-91-0
  • Synonyms : 2-aminomuconic semialdehyde, 2-aminomuconate semialdehyde

2-Aminomuconate 6-semialdehyde is characterized by its 2-amino substituent and is classified as a muconic semialdehyde. It serves as a conjugate base of the corresponding acid form, highlighting its role in acid-base chemistry within biological systems .

Tryptophan Metabolism

One of the primary applications of 2-aminomuconate 6-semialdehyde is in the metabolism of tryptophan. In this context, it acts as an intermediate in the catabolic pathway leading to the formation of various metabolites, including picolinic acid. The enzymatic conversion of tryptophan involves several steps where 2-aminomuconate plays a crucial role as a substrate for specific enzymes .

Microbial Biodegradation

The compound has been extensively studied for its involvement in the biodegradation of aromatic compounds. For example, Pseudomonas pseudoalcaligenes utilizes 2-aminomuconate 6-semialdehyde in the degradation of nitrobenzene and its derivatives. The enzyme 2-aminomuconate deaminase (AmnE) hydrolyzes this compound to produce 4-oxalocrotonate, which further enters the Krebs cycle . This pathway not only illustrates the compound's role in microbial metabolism but also highlights its potential for bioremediation applications.

Enzyme Characterization

Research has identified various enzymes that interact with 2-aminomuconate 6-semialdehyde:

  • 2-Aminomuconate Deaminase (AmnE) : Catalyzes the conversion of 2-aminomuconate to 4-oxalocrotonate.
  • 2-Aminomuconic 6-Semialdehyde Dehydrogenase (AmnC) : Converts the semialdehyde into other metabolic intermediates.

These enzymes are part of tightly regulated gene clusters that facilitate efficient degradation pathways, underscoring their importance in microbial physiology and potential industrial applications .

Case Study: Biodegradation of Nitrobenzene

A significant study demonstrated the role of Pseudomonas pseudoalcaligenes in degrading nitrobenzene through a series of enzymatic reactions involving 2-aminomuconate 6-semialdehyde. The research highlighted how this compound acts as an unstable intermediate that is rapidly converted into more stable products via enzymatic action. The study utilized high-pressure liquid chromatography and nuclear magnetic resonance to confirm product identities, showcasing the analytical techniques employed to study these pathways .

Case Study: Enzyme Structure and Function

Another research effort focused on elucidating the structure of AmnE from Pseudomonas sp. AP–3. The crystal structure revealed insights into how this enzyme specifically recognizes and processes 2-aminomuconate. Understanding these structural details can inform biotechnological applications where enzyme efficiency and specificity are critical .

Méthodes De Préparation

Protocol for Coupled Synthesis:

  • Enzyme Preparation :

    • APD and AMSDH are purified from P. pseudoalcaligenes JS45 via ammonium sulfate precipitation and column chromatography.

    • Purification Table :

      StepTotal Protein (mg)Activity (U/mg)Purification (Fold)
      Crude Extract3200.481
      DEAE-Sepharose453.26.7
      Sephacryl S-300126.112.5
  • Reaction Setup :

    • 2-Aminophenol (1.8 mmol) is dissolved in 20 mM phosphate buffer (pH 7.5).

    • APD (11.5 mg/mL) is added, followed by oxygenation to enhance reaction kinetics.

    • AMSDH is omitted or inhibited to halt 2-AMS oxidation.

  • Stabilization :

    • Acidification to pH 2.0–3.0 slows cyclization, enabling short-term storage.

Recombinant Enzyme Systems

Heterologous expression in Escherichia coli has streamlined 2-AMS production:

Cloning and Expression:

  • The amnC gene encoding AMSDH is cloned into pET-28a(+) and expressed in E. coli BL21(DE3).

  • Induction : 0.5 mM IPTG at OD₆₀₀ = 0.6, followed by 16-hour incubation at 18°C.

Advantages:

  • Higher enzyme yields (up to 15 mg/L culture).

  • Reduced interference from native bacterial enzymes.

Analytical and Isolation Techniques

Chromatographic Isolation:

  • Anion Exchange Chromatography :

    • 2-AMS is isolated using DEAE-Sepharose columns with a NaCl gradient (0–0.4 M).

    • Elution is monitored at 326 nm (2-aminomuconate) and 380 nm (2-AMS).

  • HPLC Validation :

    • Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid/acetonitrile mobile phase.

    • Retention time: 8.2 minutes (2-AMS).

Spectroscopic Characterization:

  • UV-Vis : λₘₐₓ = 380 nm (2-AMS), shifting to 326 nm upon dehydrogenation.

  • NMR : δ 6.8–7.2 ppm (olefinic protons), δ 2.1–2.3 ppm (semialdehyde proton).

Challenges and Mitigation Strategies

ChallengeSolutionEfficacy
Spontaneous cyclization to picolinateImmediate acidification (pH 2.0)80% recovery
Enzyme instabilityGlycerol (20% v/v) in storage buffer90% activity
Substrate inhibitionSubstrate fed-batch addition50% yield boost

Q & A

Q. What metabolic pathways involve 2-Aminomuconate 6-Semialdehyde (2-AMS), and how do they contribute to NAD+ biosynthesis?

2-AMS is a key intermediate in the kynurenine pathway of tryptophan catabolism. It is produced via enzymatic oxidation of 3-hydroxyanthranilic acid (3-HAA) by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) . In mammals, 2-AMS spontaneously cyclizes to quinolinic acid (QA), a precursor for NAD+ synthesis via QPRT (quinolinate phosphoribosyltransferase) . In bacteria like Pseudomonas spp., 2-AMS is enzymatically oxidized to 2-aminomuconate by 2-aminomuconate 6-semialdehyde dehydrogenase (AmnC), a step critical for biodegradation of aromatic pollutants .

Methodological Insight : To map pathway flux, use isotope-labeled tryptophan (e.g., 13C^{13}\text{C}-Trp) and track intermediates via LC-MS/MS. Knockout models (e.g., HAAO/^{-/-}) can validate enzyme roles .

Q. What methodologies are recommended for detecting and quantifying 2-AMS in biological samples?

Due to its instability, 2-AMS requires rapid derivatization (e.g., with o-phenylenediamine for fluorescence detection) or immediate analysis. Common techniques include:

  • HPLC-UV/FLD : Reverse-phase C18 columns with mobile phase (e.g., 0.1% formic acid in acetonitrile/water). Limit of detection (LOD): ~10 nM .
  • LC-MS/MS : Electrospray ionization (ESI-) in MRM mode (precursor ion m/z 156 → product ions m/z 138, 110). Use deuterated internal standards for quantification .

Critical Note : Store samples at -80°C with protease inhibitors to prevent degradation. Avoid freeze-thaw cycles .

Q. How is 2-aminomuconate 6-semialdehyde dehydrogenase (AmnC) purified and characterized?

AmnC is purified via ammonium sulfate precipitation (30–50% saturation) followed by hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC). Key properties:

  • Molecular weight : 57 kDa (monomer), 160 kDa (native tetramer) .
  • Optimal pH : 7.3, with NAD+ as cofactor .
  • Substrate specificity : Oxidizes 2-AMS (Kₘ = 12 µM) and analogs like 2-hydroxymuconate semialdehyde (Kₘ = 18 µM) .

Protocol : Assay activity by monitoring NADH formation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) in 50 mM Tris-HCl buffer .

Advanced Research Questions

Q. How can researchers address the instability of 2-AMS during in vitro experiments?

2-AMS degrades rapidly via non-enzymatic cyclization (t₁/₂ < 30 min at 25°C). Mitigation strategies:

  • Low-temperature workflows : Perform reactions at 4°C and use cold buffers .
  • Stabilizing agents : Add 1 mM EDTA to chelate metal ions that accelerate degradation .
  • In situ generation : Use purified HAAO to produce 2-AMS immediately before assays .

Validation : Monitor degradation via time-course HPLC and adjust protocols to limit exposure >30 min .

Q. What structural features of AmnC are critical for its enzymatic activity?

AmnC’s tetrameric assembly (homotetramer) is essential for NAD+ binding and catalysis. Key structural motifs:

  • NAD+-binding domain : Residues V121 and S123 stabilize cofactor interactions .
  • Catalytic cysteine : Cys302 acts as a nucleophile during aldehyde oxidation .
  • Oligomerization interface : A hydrophobic β-strand (residues 45–55) mediates subunit assembly .

Q. Experimental Approaches :

  • Crystallography : Resolve tetrameric structure (PDB: 7BZV) to identify active-site residues .
  • Mutagenesis : Dimeric mutants (e.g., Δβ-strand) lose >90% activity, confirming oligomer dependence .

Q. How can discrepancies in 2-AMS metabolic roles (fungal vs. bacterial pathways) be resolved?

In fungi (e.g., Aspergillus terreus), 2-AMS is linked to picolinic acid synthesis via non-enzymatic decay, contradicting bacterial NAD+ pathways . To resolve:

Gene cluster analysis : Compare fungal ACMSD/AMSDH homologs with bacterial operons (e.g., amnABCDEFGH) .

Enzyme assays : Test fungal lysates for QA vs. 2-aminomuconate production using 14C^{14}\text{C}-3-HAA .

Metabolomics : Profile end products (e.g., NAD+, picolinate) under varying O₂ levels .

Key Finding : Fungi lack functional QPRT, redirecting 2-AMS to secondary metabolites .

Q. What analytical challenges arise in distinguishing 2-AMS from structural isomers?

2-AMS shares m/z with isomers like 2-hydroxymuconate semialdehyde. Solutions:

  • Derivatization : Use hydrazine probes to form unique adducts (e.g., 2-AMS hydrazone m/z 213) .
  • Chromatographic separation : Optimize gradient elution (e.g., 5–40% acetonitrile over 20 min) to resolve peaks .
  • Tandem MS : Compare fragmentation patterns (e.g., 2-AMS loses CO₂ (m/z 156 → 112), unlike isomers) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminomuconate 6-semialdehyde(1-)
Reactant of Route 2
2-Aminomuconate 6-semialdehyde(1-)

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